3-Carbamoyl-6-hydroxypyrazine-2-carboxylic acid

Antimycobacterial Tuberculosis MIC

Choose this specific 3-carbamoyl-6-hydroxy substitution pattern for intrinsic antimycobacterial activity (MIC 5μM against M. tuberculosis) and potent HPGDS inhibition (IC50 26nM), avoiding pyrazinamide's prodrug limitations. Its calculated logP of -0.73 enables aqueous formulation without complex solubilization. Available at ≥97% purity with full NMR, HPLC, and GC documentation—the definitive tool compound for TB drug discovery and prostaglandin signaling research.

Molecular Formula C6H5N3O4
Molecular Weight 183.123
CAS No. 77168-76-4
Cat. No. B2471269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Carbamoyl-6-hydroxypyrazine-2-carboxylic acid
CAS77168-76-4
Molecular FormulaC6H5N3O4
Molecular Weight183.123
Structural Identifiers
SMILESC1=NC(=C(NC1=O)C(=O)O)C(=O)N
InChIInChI=1S/C6H5N3O4/c7-5(11)3-4(6(12)13)9-2(10)1-8-3/h1H,(H2,7,11)(H,9,10)(H,12,13)
InChIKeyDAOFEKDZTJAXDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Carbamoyl-6-hydroxypyrazine-2-carboxylic acid (CAS 77168-76-4): Core Physicochemical and Procurement Profile


3-Carbamoyl-6-hydroxypyrazine-2-carboxylic acid (C6H5N3O4; MW 183.12 g/mol) is a heterocyclic compound within the pyrazine-2-carboxylic acid class [1]. Structurally distinct from first-line antituberculars like pyrazinamide due to its unique 3-carbamoyl and 6-hydroxy substitution pattern , it exists as a white to pale yellow solid with a reported logP of -0.7327, indicating hydrophilic character suitable for aqueous formulation [2]. The compound is commercially available at purities ranging from 95% to 97% with standard analytical documentation including NMR, HPLC, and GC . This substitution pattern directly influences its target binding profile and physicochemical behavior, necessitating careful selection over generic pyrazine analogs .

Why Generic Substitution Fails: Structural and Pharmacological Specificity of 3-Carbamoyl-6-hydroxypyrazine-2-carboxylic acid


Substituting 3-carbamoyl-6-hydroxypyrazine-2-carboxylic acid with a generic pyrazine analog risks experimental failure due to divergent target engagement and physicochemical properties. The specific 3-carbamoyl and 6-hydroxy substitution pattern is critical for its observed antimycobacterial activity (MIC = 5 μM against M. tuberculosis) and potent inhibition of hematopoietic prostaglandin D synthase (HPGDS, IC50 = 26 nM) [1]. In contrast, unsubstituted pyrazine-2-carboxylic acid (PA) and its simpler amides (e.g., pyrazinamide) exhibit significantly different activity profiles and are metabolized into different active moieties [2]. Furthermore, the compound's calculated logP of -0.7327 predicts a hydrophilic profile distinct from more lipophilic analogs, directly impacting solubility, formulation, and potential in vivo distribution [3]. The evidence presented below quantifies these critical differences, establishing why this specific compound cannot be interchanged with broader class members for targeted research applications.

Quantitative Differentiation of 3-Carbamoyl-6-hydroxypyrazine-2-carboxylic acid: Head-to-Head Evidence


Antimycobacterial Potency Comparison: 3-Carbamoyl-6-hydroxypyrazine-2-carboxylic acid vs. Pyrazinamide and Analogs

3-Carbamoyl-6-hydroxypyrazine-2-carboxylic acid demonstrates antimycobacterial activity with an MIC of 5 μM against M. tuberculosis H37Rv . While this is comparable in molar potency to some optimized derivatives like 3-[(4-nitrophenyl)carbamoyl]pyrazine-2-carboxylic acid (MIC = 1.56 μg/mL, ~5 μM) [1], the target compound's activity is achieved with a simpler, non-phenyl substituted core. This potency differentiates it from first-line pyrazinamide, which is a prodrug requiring metabolic activation to pyrazinoic acid [2], and from many 3-aminopyrazine-2-carboxamides that show MICs of 12.5 μg/mL or higher [3].

Antimycobacterial Tuberculosis MIC

Potent Inhibition of Human HPGDS: A Distinct Target from Antimicrobial Pyrazine Scaffolds

3-Carbamoyl-6-hydroxypyrazine-2-carboxylic acid potently inhibits human hematopoietic prostaglandin D synthase (HPGDS) with an IC50 of 26 nM [1]. This target is mechanistically distinct from the antimicrobial and antiviral targets typically associated with pyrazine-2-carboxylic acid derivatives. In contrast, unsubstituted pyrazine-2-carboxylic acid and its simple amides are generally inactive or weakly active against HPGDS, with their primary reported activities focusing on antimicrobial and antiviral pathways . The specific 3-carbamoyl-6-hydroxy substitution pattern appears crucial for high-affinity HPGDS binding, as evidenced by a Kd of 50 nM reported for a related binding interaction [2].

HPGDS Inflammation IC50

Physicochemical Differentiation: LogP and Hydrophilicity vs. Lipophilic Pyrazine Analogs

The calculated logP for 3-carbamoyl-6-hydroxypyrazine-2-carboxylic acid is -0.7327, indicating significant hydrophilicity [1]. This value is substantially lower than many biologically active pyrazine analogs, which often possess logP values > 2.0 for improved membrane permeability . For example, 3-[(4-nitrophenyl)carbamoyl]pyrazine-2-carboxylic acid, a potent antimycobacterial analog, has a predicted logP of approximately 2.95 [2]. The target compound's negative logP suggests it will be more water-soluble, potentially advantageous for aqueous formulations and assays but may require formulation strategies to enhance cellular uptake.

LogP Hydrophilicity Solubility

Commercial Purity and Analytical Documentation: Procurement-Ready Specifications

3-Carbamoyl-6-hydroxypyrazine-2-carboxylic acid is commercially available from multiple vendors with defined purity specifications. Bidepharm offers the compound at 97% purity with batch-specific analytical documentation including NMR, HPLC, and GC . CymitQuimica and Chemenu list it at 95% purity . This level of analytical characterization provides a clear benchmark for procurement, ensuring reproducibility in research applications. In contrast, sourcing generic or less-characterized pyrazine derivatives may introduce variability that compromises experimental outcomes.

Purity Analytical QC

High-Impact Application Scenarios for 3-Carbamoyl-6-hydroxypyrazine-2-carboxylic acid Based on Quantitative Evidence


Antimycobacterial Drug Discovery: Lead Identification for Non-Prodrug Tuberculosis Agents

The compound's direct antimycobacterial activity (MIC = 5 μM against M. tuberculosis H37Rv) makes it a valuable starting point for tuberculosis drug discovery programs seeking to avoid the prodrug activation limitation of pyrazinamide. Unlike pyrazinamide, which requires conversion to pyrazinoic acid for activity [1], this compound exhibits intrinsic activity, simplifying SAR studies and potentially leading to agents effective against dormant or non-replicating M. tuberculosis populations where prodrug activation may be compromised.

HPGDS-Targeted Inflammatory and Oncological Research

With an IC50 of 26 nM against human HPGDS , this compound serves as a potent tool molecule for investigating the role of prostaglandin D2 signaling in inflammation, allergic responses, and cancer progression. HPGDS is implicated in melanoma immunotherapy resistance [1], and this inhibitor provides a high-affinity probe for cellular and in vivo studies aiming to validate HPGDS as a therapeutic target or elucidate downstream signaling pathways.

Development of Hydrophilic Drug Candidates and Aqueous Formulations

The compound's calculated logP of -0.7327 indicates significant water solubility, making it a suitable scaffold for developing hydrophilic drug candidates. This property is particularly advantageous for designing injectable formulations, ophthalmic solutions, or topical agents where high aqueous solubility is required. In contrast to more lipophilic pyrazine analogs (logP >2.0) [1], this compound can be formulated in aqueous buffers without the need for complex solubilization strategies, reducing formulation complexity and cost.

Structure-Activity Relationship (SAR) Studies of Pyrazine-2-carboxylic Acid Derivatives

The unique 3-carbamoyl-6-hydroxy substitution pattern provides a distinct chemotype for SAR exploration. Its dual activity profile (antimycobacterial and HPGDS inhibition) and hydrophilic physicochemical properties offer a versatile starting point for medicinal chemistry campaigns. Researchers can leverage the high-purity commercial material (95-97% with full analytical documentation) [2] to synthesize focused libraries, probing the structural determinants of target selectivity between antimicrobial and anti-inflammatory pathways.

Quote Request

Request a Quote for 3-Carbamoyl-6-hydroxypyrazine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.